Einecs 303-681-5

Description

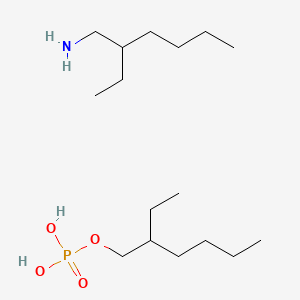

Structure

2D Structure

Properties

CAS No. |

94201-90-8 |

|---|---|

Molecular Formula |

C16H38NO4P |

Molecular Weight |

339.45 g/mol |

IUPAC Name |

2-ethylhexan-1-amine;2-ethylhexyl dihydrogen phosphate |

InChI |

InChI=1S/C8H19N.C8H19O4P/c1-3-5-6-8(4-2)7-9;1-3-5-6-8(4-2)7-12-13(9,10)11/h8H,3-7,9H2,1-2H3;8H,3-7H2,1-2H3,(H2,9,10,11) |

InChI Key |

VHXSUAYPMZIIJK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CN.CCCCC(CC)COP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for Phosphoric Acid, C12 14 Alkyl Esters, Compounds with 2 Ethylhexylamine

Esterification Pathways for Alkyl Phosphate (B84403) Moieties

The initial and critical stage in the synthesis is the phosphation of a C12-14 fatty alcohol blend. Several phosphating agents are used commercially, with the choice of agent significantly influencing the reaction conditions and the final composition of the alkyl phosphate ester mixture. p2infohouse.org Common industrial methods include reactions with polyphosphoric acid, phosphorus pentoxide (which forms polyphosphoric acid in situ), pyrophosphoric acid, and phosphorus oxychloride. researchgate.netresearchgate.net

Reactions Involving Polyphosphoric Acid and Fatty Alcohols

Polyphosphoric acid (PPA) is a widely used reagent for the commercial production of alkyl phosphate esters. researchgate.net It is a polymeric form of phosphoric acid and reacts with fatty alcohols to produce a mixture of monoalkyl phosphates, dialkyl phosphates, and residual orthophosphoric acid. google.com The reaction is typically carried out by heating the fatty alcohol and PPA mixture. googleapis.com

The ratio of mono- to di-ester is a critical parameter, and it can be controlled by adjusting the molar ratio of the reactants. Using an excess of polyphosphoric acid relative to the alcohol favors the formation of monoalkyl phosphates. google.com Conversely, an excess of alcohol tends to produce higher levels of dialkyl phosphates. google.com The reaction with PPA is advantageous as it avoids the use of halogenated reagents, but it results in a significant amount of free phosphoric acid in the product mixture, which must be addressed in the subsequent neutralization step. google.com

Stepwise Preparation via Pyrophosphoric Acid

Pyrophosphoric acid (H₄P₂O₇) offers a more controlled pathway to synthesizing alkyl phosphates. mdpi.com Theoretically, the alcoholysis of pyrophosphoric acid can yield one mole of monoalkyl phosphate and one mole of phosphoric acid, providing a cleaner route to high mono-ester content. google.com This method has been described for the synthesis of various long-chain monoalkyl phosphates. researchgate.net The reaction involves heating the alcohol with pyrophosphoric acid, often in a solvent like benzene (B151609) to facilitate the reaction. mdpi.comresearchgate.net This pathway is noted for its potential to produce a high monoalkyl phosphate mixture with low dialkyl phosphate contamination. google.com

Reaction with Phosphorus Oxychloride

Phosphorus oxychloride (POCl₃) is another key reagent for producing alkyl phosphate esters. mdpi.comgoogleapis.com This method involves the reaction of the C12-14 fatty alcohol blend with POCl₃, typically in the presence of a base like pyridine (B92270) or dimethylaniline to scavenge the hydrochloric acid (HCl) byproduct. mdpi.compressbooks.pubchemistrysteps.com The reaction proceeds by converting the alcohol's hydroxyl group into a dichlorophosphate (B8581778) ester (-OPOCl₂), which is a good leaving group. pressbooks.pubchemistrysteps.com

This process can be tailored to produce different ester types. upm.edu.my The stoichiometry is critical; reacting three moles of alcohol with one mole of POCl₃ would theoretically yield a trialkyl phosphate. To obtain the desired acidic mono- and di-alkyl esters, the molar ratio of alcohol to POCl₃ is kept lower. The reaction is often performed under mild conditions to prevent unwanted side reactions. pressbooks.pubmasterorganicchemistry.com A significant advantage of this method is the absence of residual phosphoric acid in the crude product, although it requires careful handling of the corrosive and reactive POCl₃ and management of the HCl byproduct. chemistrysteps.com

| Phosphating Agent | Typical Byproducts | Key Process Feature | Primary Product Control |

|---|---|---|---|

| Polyphosphoric Acid (PPA) | Orthophosphoric Acid | High mono-ester content achievable. google.com | Molar ratio of PPA to alcohol. google.com |

| Pyrophosphoric Acid | Orthophosphoric Acid | Controlled reaction for high mono-ester yield. google.com | Stoichiometric reaction. google.com |

| Phosphorus Oxychloride (POCl₃) | Hydrochloric Acid (HCl) | No residual phosphoric acid; requires base for HCl scavenging. mdpi.compressbooks.pub | Molar ratio of alcohol to POCl₃. |

Formation of Alkyl Pyrophosphate Salt Structures

Under certain reaction conditions, particularly when using phosphorus pentoxide (P₂O₅) as the phosphating agent, alkyl pyrophosphate structures can be formed. google.com The formation of these pyrophosphate esters is favored by reacting P₂O₅ with secondary alcohols at controlled temperatures, for example, between 30°C and 60°C. google.com While the target C12-14 alcohols are primarily linear and primary, the principles of controlling the reaction to favor pyrophosphate structures are relevant. These structures are intermediates that are subsequently hydrolyzed or directly neutralized. The final product can contain a significant portion of phosphorus atoms within an alkyl pyrophosphate salt structure, with some analyses showing 50 to 80 mole percent. google.com

Amine Salt Formation Mechanisms

The second stage of the synthesis is the formation of the amine salt. This is an acid-base reaction where the acidic alkyl phosphate ester mixture is neutralized by 2-ethylhexylamine (B116587). unpchemicals.com The acidic protons are located on the hydroxyl groups of the monoalkyl phosphate and dialkyl phosphate moieties. google.com

The reaction is typically a straightforward mixing of the acidic ester intermediate with the amine. google.comgoogle.com The process is exothermic and may require cooling to control the reaction temperature. The extent of neutralization, or the degree of salting, can be controlled by the stoichiometry of the amine added. google.com For a complete reaction to form the target compound, a sufficient amount of 2-ethylhexylamine is added to neutralize the available acidic sites on the phosphate esters. The degree of salting is often designed to be high, in the range of 90% to 98%, based on the amount of amine charged to the ester mixture. google.com This ensures the conversion of the acidic esters into their corresponding ammonium (B1175870) salts, yielding the final product. mnstate.edu

Optimization of Reaction Conditions and Reactant Selection

Optimizing the synthesis of Einecs 303-681-5 involves careful control over both the esterification and neutralization stages to maximize yield and achieve the desired product characteristics.

Reactant Selection:

Alcohols: The feedstock is a blend of C12-14 linear fatty alcohols. The purity and composition of this blend are important for the properties of the final product.

Phosphating Agent: The choice between PPA, P₂O₅, or POCl₃ depends on the desired mono-to-di-ester ratio, cost considerations, and equipment capabilities for handling byproducts like phosphoric acid or HCl. p2infohouse.orgresearchgate.net

Amine: 2-Ethylhexylamine is specified for this product. It is a primary amine that readily forms a stable salt with the acidic phosphate esters. unpchemicals.com

Reaction Conditions:

Temperature: In the esterification step, temperature control is crucial. For instance, when using P₂O₅, maintaining temperatures between 30°C and 60°C can favor specific pyrophosphate intermediates. google.com During neutralization, temperature must be managed to control the exothermic reaction.

Molar Ratios: The ratio of phosphating agent to alcohol is the primary lever for controlling the mono- and di-ester distribution. google.comelpub.ru For example, reacting P₂O₅ with about 2.2 to 3.1 moles of alcohol per mole of P₂O₅ is a documented condition. google.com

Reaction Time: Sufficient time must be allowed for the reactions to go to completion, both during esterification and the subsequent amine salt formation.

Byproduct Removal: When using POCl₃, the efficient removal or neutralization of HCl is necessary. google.com When using PPA, the resulting orthophosphoric acid is co-neutralized with the alkyl phosphates by the amine.

| Parameter | Stage | Objective and Considerations | Example Condition |

|---|---|---|---|

| Molar Ratio | Esterification | Control mono-/di-ester ratio. Excess PPA favors mono-esters. google.com | 2.2-3.1 moles of alcohol per mole of P₂O₅. google.com |

| Temperature | Esterification | Control reaction rate and intermediate formation. | 30-60°C for P₂O₅ reactions. google.com |

| Temperature | Amine Salt Formation | Manage exothermic acid-base reaction. | Generally controlled with cooling. |

| Stoichiometry | Amine Salt Formation | Ensure complete neutralization of acidic esters. | Targeting 90-98% degree of salting. google.com |

Influence of Temperature on Product Distribution

Temperature is a critical parameter in the phosphation reaction as it significantly influences the conversion rate and the relative ratio of mono- to di-alkyl phosphate esters in the final product. Controlling the reaction temperature allows for the targeted synthesis of ester mixtures with desired properties.

Generally, the esterification of fatty alcohols is an exothermic process, and careful temperature management is required to prevent runaway reactions and the formation of undesirable byproducts. upm.edu.my A patent for a similar process involving the synthesis of alkyl phosphoric acid monoesters specifies a reaction temperature range of 70-120°C. google.com Within this range, adjustments can be made to steer the composition. For instance, a study on the synthesis of fatty alcohol-based phosphate esters indicated that different stages of the reaction could be optimized at temperatures ranging from 20°C to 90°C. upm.edu.my

Table 1: General Temperature Effects on Phosphation

| Temperature Range | Predominant Product | Notes |

| Low (e.g., < 70°C) | Higher Monoester Ratio | Slower reaction rate. |

| Moderate (e.g., 70-100°C) | Mixed Mono- and Diesters | Good balance of reaction rate and selectivity. |

| High (e.g., > 100°C) | Higher Diester Ratio | Increased risk of side reactions and degradation. |

This table represents generalized trends in phosphate ester synthesis; specific results can vary based on reactants and other conditions.

Role of Alcohol Type in Esterification (e.g., Secondary Alcohols)

The structure of the alcohol raw material, particularly whether it is a primary or secondary alcohol, plays a significant role in the esterification process and the composition of the resulting phosphate esters. The C12-C14 alkyl group in this compound can be derived from either linear (primary) or branched (secondary) alcohols.

The use of secondary alcohols can introduce steric hindrance, which may affect the reaction kinetics and the ratio of mono- to di-esters. More significantly, patents related to lubricant additives have shown that reacting phosphorus pentoxide with secondary alcohols under specific conditions (e.g., temperatures of 30°C to 60°C) can favor the formation of alkyl pyrophosphate structures over the more common orthophosphate esters. google.comwipo.int These pyrophosphates are a different class of compounds with distinct properties. While this specific outcome is targeted for lubricant applications, it highlights the profound impact that the choice of a secondary alcohol can have on the final product structure.

For the synthesis of standard mono- and di-alkyl orthophosphates, primary alcohols are more commonly used. Secondary alcohols are noted to react preferentially with phosphoric anhydride, but they are also more prone to undesirable side reactions like dehydration. google.com

Strategies for Exclusion of Extraneous Water in Synthesis

The presence of water during the phosphation reaction is highly detrimental. Phosphating agents like phosphorus pentoxide and polyphosphoric acid are potent dehydrating agents and will react readily with any water present. researchgate.net This consumption of the phosphating agent by water not only reduces the yield of the desired alkyl phosphate but also leads to the formation of excess phosphoric acid in the final product.

Therefore, implementing strategies to exclude extraneous water is a critical aspect of the synthesis. Key strategies include:

Drying of Reactants: The fatty alcohol feedstock must be thoroughly dried before the reaction. Industrial processes often include a vacuum drying step for the alcohol.

Inert Atmosphere: Conducting the reaction under a dry, inert atmosphere, such as nitrogen, prevents atmospheric moisture from entering the reactor.

Azeotropic Removal: In some purification processes following the reaction, solvents like n-hexane are used. Any residual water can be removed via azeotropic distillation, where the solvent forms a low-boiling-point mixture with water, which is then distilled off. google.comgoogle.com This technique can also be adapted during certain synthesis setups to continuously remove water if it is formed as a byproduct of a different reaction pathway.

Industrial Scale Synthesis Considerations for Alkyl Phosphate Amine Salts

Scaling up the synthesis of alkyl phosphate amine salts from the laboratory to an industrial scale introduces several important considerations to ensure safety, efficiency, product consistency, and cost-effectiveness.

Reactor Design and Material: The reactors must be able to handle corrosive materials like PPA and the acidic intermediate product. Glass-lined or stainless steel reactors are often employed. Effective agitation is crucial to ensure proper mixing of the viscous reactants (especially PPA or the slurry of P₂O₅) and to manage heat transfer. researchgate.net

Heat Management: The phosphation reaction is exothermic. A robust cooling system is essential to control the temperature, prevent thermal decomposition, and ensure the desired mono- to di-ester ratio. upm.edu.my

Raw Material Handling: The handling of phosphorus pentoxide requires special care as it is highly reactive with moisture. It is typically added in portions to the alcohol to control the reaction rate and temperature. google.com 2-Ethylhexylamine is also a hazardous material that requires appropriate handling procedures.

Process Control and Monitoring: On an industrial scale, real-time monitoring of key parameters is vital. This includes temperature, pressure, and the rate of addition of reactants. In-process analytical checks may be performed to monitor the progress of the esterification and ensure the desired acid value is reached before neutralization.

Neutralization Step: The neutralization of the acidic phosphate ester with 2-ethylhexylamine is also an exothermic reaction that requires controlled addition of the amine and efficient cooling to prevent temperature spikes. The final pH of the product is a critical quality control parameter.

Purification: Depending on the purity requirements for the final application, downstream processing may be necessary. This can include filtration to remove any solid impurities or vacuum stripping to remove any residual unreacted alcohol or water. google.com

Quality Control: Stringent quality control measures are implemented throughout the manufacturing process. Final product specifications typically include appearance, pH, acid value, water content, and active substance concentration. made-in-china.com

Environmental Fate and Transport of Phosphoric Acid, C12 14 Alkyl Esters, Compounds with 2 Ethylhexylamine

Biodegradation Mechanisms and Pathways

Biodegradation is a critical process governing the persistence of this substance in the environment. Assessments typically follow a tiered approach, beginning with stringent tests for ready biodegradability and progressing to inherent biodegradability studies if necessary.

Studies conducted to assess the ready biodegradability of Phosphoric acid, C12-14-alkyl esters, compounds with 2-ethylhexylamine (B116587), have consistently shown that the substance does not meet the stringent criteria for this classification. A key study, performed according to the OECD Guideline 301B (CO₂ Evolution Test), evaluated the substance's mineralization over a 28-day period using a non-adapted activated sludge inoculum.

The results indicated minimal degradation. After 28 days, the substance achieved only 8% biodegradation. This outcome is significantly below the pass level of >60% required for a substance to be classified as "readily biodegradable" within the 10-day window. The failure to meet this criterion suggests that the parent substance is recalcitrant to rapid microbial degradation under standard environmental conditions.

| Parameter | Details |

|---|---|

| Test Guideline | OECD Guideline 301B (CO₂ Evolution Test) |

| Inoculum | Activated sludge, non-adapted |

| Test Duration | 28 days |

| Endpoint | Mineralization (CO₂ Evolution) |

| Result (Day 28) | 8% Biodegradation |

| Pass Level (10-d window) | > 60% |

| Conclusion | Not readily biodegradable |

Following the negative result in the ready biodegradability test, the potential for inherent biodegradation was investigated. An OECD Guideline 302B (Zahn-Wellens/EVPA Test) was conducted. This test utilizes a higher concentration of microorganisms and a longer exposure period, providing conditions more favorable for the degradation of complex or slowly degrading substances.

In this study, the substance demonstrated significant degradation after an initial acclimatization period. The test showed a final degradation of 88% based on Dissolved Organic Carbon (DOC) removal after 28 days. The degradation phase began after a lag period of approximately 7 days, indicating that the microbial community required time to adapt before metabolism could proceed efficiently. Based on these results, achieving over 70% degradation, the substance is classified as "inherently biodegradable." This suggests that while it may persist under some conditions, it will likely be removed in environments with adapted microbial populations, such as industrial wastewater treatment plants.

| Parameter | Details |

|---|---|

| Test Guideline | OECD Guideline 302B (Zahn-Wellens/EVPA Test) |

| Inoculum | Activated sludge, mixed population |

| Test Duration | 28 days |

| Endpoint | DOC (Dissolved Organic Carbon) Removal |

| Lag Phase | Approximately 7 days |

| Result (Day 28) | 88% Degradation |

| Conclusion | Inherently biodegradable |

The degradation pathway for this UVCB substance is complex. The initial and likely rate-limiting step is the abiotic or biotic hydrolysis of the ester and salt linkages. This dissociation breaks the parent molecule into its primary constituents: phosphoric acid, a mixture of C12-14 alcohols, and 2-ethylhexylamine.

Hydrolysis: The stability of the substance is pH-dependent. Under environmentally relevant pH conditions (pH 4-9), the salt is expected to dissociate. The phosphate (B84403) ester bond is also subject to hydrolysis, although this process is generally slow.

Component Degradability: Once dissociated, the individual components exhibit different degradation behaviors. The C12-14 fatty alcohols are known to be readily biodegradable. 2-Ethylhexylamine is also readily biodegradable. Phosphoric acid is an inorganic nutrient and will be assimilated into the environmental phosphate cycle.

Adsorption: The long C12-14 alkyl chains impart significant hydrophobicity to the ester portion of the molecule. This leads to a strong tendency for the substance to partition from the water column and adsorb onto suspended solids, sediment, and sewage sludge. While this reduces its bioavailability in aqueous phases, it concentrates the substance in microbially active compartments where inherent biodegradation can occur.

Bioaccumulation Potential and Predictive Modeling

The potential for a substance to bioaccumulate in aquatic organisms is a key environmental concern. This is initially screened using the octanol-water partition coefficient (Log Kow) and further refined using predictive models like QSAR.

The Log Kow value is a measure of a chemical's hydrophobicity and serves as a primary indicator of bioaccumulation potential. For a UVCB substance like this, Log Kow is calculated for its major organic constituents. The long alkyl chains of the phosphate ester component result in high Log Kow values. As an ionizable substance, the Log Kow of the neutral form is used for screening, though the environmentally relevant distribution coefficient (Log Dow) would be pH-dependent.

Calculations for the neutral alkyl phosphate esters using standard estimation methods (e.g., KOWWIN™) yield high Log Kow values, suggesting a potential for partitioning into fatty tissues.

| Constituent | Estimated Log Kow |

|---|---|

| Dodecyl Phosphate (C12) | 4.6 |

| Tetradecyl Phosphate (C14) | 5.7 |

| 2-Ethylhexylamine | 2.8 |

The Log Kow values for the C12 and C14 phosphate esters are well above the threshold (typically Log Kow > 3) that triggers concern for bioaccumulation.

To further predict the bioaccumulation potential, QSAR models are employed. These models estimate the Bioconcentration Factor (BCF), which relates the concentration of a chemical in an organism to the concentration in the surrounding water. Using a standard fish BCF model (e.g., from EPI Suite™), which relies on Log Kow and includes corrections for molecular size and metabolism, BCF values can be estimated for the constituents.

The QSAR predictions indicate that the C12-14 alkyl phosphate components have a high potential to bioconcentrate in aquatic organisms. The predicted BCF values exceed the regulatory threshold of 2,000, which classifies a substance as "Bioaccumulative" (B).

| Constituent | Estimated Log Kow | Predicted BCF (L/kg) |

|---|---|---|

| Dodecyl Phosphate (C12) | 4.6 | 2,950 |

| Tetradecyl Phosphate (C14) | 5.7 | 6,100 |

| 2-Ethylhexylamine | 2.8 | 85 |

It is critical to note that these QSAR predictions carry uncertainty. The models are based on the neutral structures and may not fully account for the behavior of the salt in the environment. Furthermore, metabolic transformation of the substance within the organism can significantly reduce the actual BCF compared to the predicted value. However, based on this screening-level assessment, the substance is presumed to have a significant bioaccumulation potential driven by its long-chain alkyl phosphate components.

Environmental Distribution and Phase Partitioning

The environmental distribution of a chemical describes its partitioning among different environmental media such as air, water, soil, and sediment. For "Phosphoric acid, C12-14-alkyl esters, compounds with 2-ethylhexylamine," this distribution is influenced by the properties of its dissociated ions. The long carbon chains (C12-C14) of the alkyl phosphate component suggest hydrophobic characteristics, while the amine component's behavior is heavily influenced by pH.

The alkyl phosphate anions, similar to other long-chain alkyl phosphates, are expected to have low water solubility and a tendency to adsorb to organic matter in soil and sediment. nih.govcir-safety.org This is supported by data for analogous substances like tributyl phosphate and triphenyl phosphate, which exhibit high octanol-water partition coefficients (log Kow) and soil organic carbon-water (B12546825) partition coefficients (Koc), indicating a preference for partitioning into solid and organic phases over water. nih.govnih.gov The 2-ethylhexylamine component is a liquid with some water solubility and a relatively low vapor pressure. nih.gov In most environmental settings (neutral pH), it will exist as a protonated cation, increasing its water solubility and reducing its tendency to volatilize. However, the un-ionized form has a high affinity for organic phases, as suggested by the high log Pow of the related compound bis-(2-ethylhexyl)-amine. oxea-chemicals.com

A similar substance, Amines, C12-14-alkyl, C6-10-alkyl phosphates, has a measured water solubility of 353 mg/L and a log P of 2.47, indicating moderate water solubility and a tendency to partition to organic environmental compartments. made-in-china.com The International Maritime Organization classifies "Phosphate esters, alkyl (C12-C14) amine" as a noxious liquid substance, highlighting its potential as a marine pollutant. imo.orggesamp.org

Table 1: Estimated Physicochemical Properties and Environmental Partitioning Indicators This table presents estimated or analogue data, as specific experimental values for the target compound are limited.

| Parameter | Component | Estimated Value/Characteristic | Implication for Environmental Distribution |

|---|---|---|---|

| Water Solubility | Alkyl Phosphate (C12-C14) | Low | Partitions to soil, sediment, and biota. |

| Water Solubility | 2-Ethylhexylamine | < 1 g/L | Moderate solubility, higher in acidic conditions. nih.gov |

| Log Kow | Alkyl Phosphate (analogue: Tributyl Phosphate) | 4.0 nih.gov | High potential for sorption to organic matter. |

| Log Pow | 2-Ethylhexylamine (analogue: Bis-(2-ethylhexyl)-amine) | 7.3 oxea-chemicals.com | Very high affinity for organic phases when not ionized. |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Alkyl Phosphate (analogue: Tributyl Phosphate) | ~2400 nih.gov | Slight mobility in soil; strong adsorption. |

| Vapor Pressure | 2-Ethylhexylamine | 1.2 mmHg @ 20°C nih.gov | Low volatility. |

| Henry's Law Constant | Alkyl Phosphate (analogue: Tributyl Phosphate) | 1.4 x 10-6 atm·m³/mol nih.gov | Volatilization from water can occur but is attenuated by sorption. |

Inter-media transfer mechanisms determine the movement of a chemical between environmental compartments.

Water-Air Transfer : The transfer from water to air, or volatilization, is governed by a substance's Henry's Law constant. For the alkyl phosphate portion, the low vapor pressure and strong adsorption to sediment reduce its potential for volatilization from water bodies. nih.gov For the 2-ethylhexylamine component, volatilization from water is not considered a major fate process because it primarily exists in its protonated, non-volatile form at typical environmental pH levels. noaa.gov

Environmental exposure models are computational tools used to predict the movement and concentration of chemicals in the environment. These models are essential for assessing the potential exposure and risk associated with chemical releases.

Air dispersion models are mathematical simulations that predict how pollutants disperse in the atmosphere. oxea-chemicals.compearson.com These models are used to estimate downwind concentrations of chemicals released from sources like industrial facilities or accidental spills. utexas.edu Key inputs for these models include:

Emission Parameters : The rate of release, stack height, exit velocity, and temperature of the emission. nih.gov

Meteorological Data : Wind speed and direction, atmospheric stability, and ambient temperature. utexas.edunih.gov

Topography and Surroundings : Local terrain features and the presence of buildings that can influence airflow and turbulence. oxea-chemicals.com

For a substance like Einecs 303-681-5, air dispersion modeling would be most relevant for assessing releases from manufacturing or processing facilities, particularly if volatile components could be emitted. pearson.com

Surface water and groundwater models are used to simulate the fate and transport of contaminants in aquatic systems. cdnsciencepub.com These models can predict the development of a contaminant plume in groundwater or its dispersion in a river or lake. chemicalbook.com They integrate several key processes:

Advection : Transport with the bulk flow of water.

Dispersion : Spreading of the contaminant due to velocity variations.

Sorption : Partitioning of the chemical between the water and solid phases (e.g., sediment or aquifer material). europa.euthieme-connect.de

Transformation : Chemical or biological degradation of the substance. chemicalbook.com

For "Phosphoric acid, C12-14-alkyl esters, compounds with 2-ethylhexylamine," these models would use parameters like water solubility, Koc, and degradation rates to predict its concentration in water over time and distance from a source. cdnsciencepub.com Given the compound's properties, the models would likely predict significant partitioning to sediment in surface water and limited mobility in groundwater systems.

Table 2: Key Input Parameters for Environmental Transport Models

| Model Type | Key Input Parameter | Relevance to this compound |

|---|---|---|

| Air Dispersion Models | Emission Rate | Quantifies the mass of substance released to the atmosphere from a source. |

| Vapor Pressure | Influences the tendency of the substance to exist in the vapor phase. The amine component has low volatility. nih.gov | |

| Meteorological Data | Determines the direction and dilution of the pollutant plume. utexas.edu | |

| Water Transport Models | Koc | Crucial for predicting sorption to sediment and soil, which is expected to be high for the alkyl phosphate component. nih.gov |

| Water Solubility | Determines the maximum concentration in the aqueous phase. made-in-china.com | |

| Degradation Rate (Hydrolysis/Biodegradation) | Defines the persistence of the substance in the aquatic environment. nih.govoxea-chemicals.com |

Environmental Exposure Modeling for Transport Assessment

Transformation Products and Their Environmental Significance

Once released into the environment, "Phosphoric acid, C12-14-alkyl esters, compounds with 2-ethylhexylamine" can undergo several transformation processes. The initial step is dissociation into its ionic components. Subsequently, these components can be degraded through abiotic and biotic pathways.

Hydrolysis : The ester linkages in the C12-C14 alkyl phosphates are susceptible to hydrolysis. utexas.edu This process, which can be catalyzed by acids, bases, or enzymes, cleaves the P-O-C bond to yield the corresponding C12-C14 fatty alcohols and phosphoric acid. nih.govcdnsciencepub.com The rate of hydrolysis is influenced by environmental factors such as pH. nih.gov

Biodegradation : Both the alkyl phosphate and amine moieties are subject to biodegradation by environmental microorganisms.

Alkyl Phosphates : Studies on analogous compounds like tributyl phosphate show that biodegradation can be a significant degradation pathway, although rates can be variable depending on environmental conditions and microbial populations. nih.gov

2-Ethylhexylamine : The amine component is considered to be readily biodegradable. oxea-chemicals.com Studies show significant degradation over a 28-day period. oxea-chemicals.com The degradation pathway likely involves oxidation of the alkyl chain. nih.gov

The primary transformation products—long-chain fatty alcohols, phosphoric acid, and metabolites of 2-ethylhexylamine—are generally considered to be of lower environmental concern than the parent compound. Long-chain fatty alcohols are readily biodegradable, and phosphoric acid is a naturally occurring substance and a nutrient. The degradation of 2-ethylhexylamine leads to smaller, more easily mineralized compounds.

Analytical Methodologies for Characterization of Phosphoric Acid, C12 14 Alkyl Esters, Compounds with 2 Ethylhexylamine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of Phosphoric Acid, C12-14-Alkyl Esters, Compounds with 2-Ethylhexylamine (B116587). These methods provide detailed information about the atomic composition and connectivity within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organophosphorus compounds. Both ¹H-NMR and ¹³C-NMR provide valuable information about the hydrocarbon chains of the C12-14-alkyl groups and the 2-ethylhexylamine moiety.

³¹P-NMR spectroscopy is particularly crucial for characterizing the phosphate (B84403) core of the molecule. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, allowing for the differentiation between mono-, di-, and tri-esters of phosphoric acid, as well as any unreacted phosphoric acid. In its proton-decoupled mode, ³¹P-NMR provides a single peak for each unique phosphorus environment, simplifying the spectrum and facilitating quantification.

A key application of ³¹P-NMR is in the analysis of hydrolysis products. The ester linkages in alkyl phosphates can undergo hydrolysis, leading to the formation of dialkyl and monoalkyl phosphoric acids, and ultimately inorganic phosphate. ³¹P-NMR can effectively monitor this degradation process by identifying and quantifying the signals corresponding to the parent ester and its hydrolysis products. The chemical shifts for these different species are distinct, allowing for a clear assessment of the compound's stability.

Table 1: Illustrative ³¹P-NMR Chemical Shift Ranges for Phosphate Esters and Related Compounds (Note: Actual chemical shifts can vary based on solvent, pH, and substitution patterns.)

| Compound Type | Typical ³¹P-NMR Chemical Shift Range (ppm) |

| Trialkyl Phosphate | -5 to 0 |

| Dialkyl Phosphoric Acid | 0 to 5 |

| Monoalkyl Phosphoric Acid | 0 to 5 |

| Orthophosphoric Acid | 0 |

Chromatographic Separation Techniques for Compound Analysis

Due to the complex nature of industrial-grade Phosphoric Acid, C12-14-Alkyl Esters, Compounds with 2-Ethylhexylamine, which exists as a mixture of different alkyl chain lengths (C12, C13, and C14) and potentially as mono- and di-alkyl esters, chromatographic techniques are essential for its separation and analysis.

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable organophosphate esters. For less volatile compounds like long-chain alkyl phosphates, derivatization to more volatile esters may be necessary prior to GC analysis. Common detectors for phosphorus-containing compounds include the flame photometric detector (FPD) and the nitrogen-phosphorus detector (NPD), which offer high sensitivity and selectivity. When coupled with mass spectrometry (GC-MS), this technique provides both separation and structural identification of the individual components of the mixture.

High-performance liquid chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds, including those that are not amenable to GC analysis. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed for the separation of alkyl phosphates. The choice of column, mobile phase composition, and gradient elution program can be optimized to achieve the desired separation of the different alkyl chain lengths and the 2-ethylhexylamine salt. Detection can be achieved using various detectors, including ultraviolet (UV), evaporative light scattering (ELSD), or mass spectrometry (LC-MS).

Method Development and Validation for Environmental Monitoring and Industrial Quality Control

The development and validation of robust analytical methods are critical for both environmental monitoring and industrial quality control of Phosphoric Acid, C12-14-Alkyl Esters, Compounds with 2-Ethylhexylamine.

For environmental monitoring, sensitive and selective methods are required to detect and quantify trace levels of the compound and its degradation products in complex matrices such as water and soil. Method development typically involves optimizing sample preparation techniques (e.g., solid-phase extraction) to isolate and concentrate the analytes, followed by instrumental analysis using techniques like LC-MS/MS.

Method validation is performed to ensure that the analytical method is suitable for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.

For industrial quality control, analytical methods are used to ensure that the product meets specifications for composition, purity, and stability. These methods may be similar to those used for environmental monitoring but are often adapted for higher concentrations and may include additional tests for specific impurities.

Table 2: Example of Method Validation Parameters for the Analysis of an Alkyl Phosphate in an Industrial Sample

| Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (% RSD) | ≤ 5% |

| LOD | Dependent on regulatory/QC limits |

| LOQ | Dependent on regulatory/QC limits |

Advanced Analytical Strategies for Metabolite and Impurity Identification

The identification of metabolites and impurities is crucial for a comprehensive understanding of the environmental fate and potential toxicological profile of Phosphoric Acid, C12-14-Alkyl Esters, Compounds with 2-Ethylhexylamine. Advanced analytical techniques, particularly high-resolution mass spectrometry (HRMS), play a pivotal role in this process.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the targeted and non-targeted screening of metabolites in biological and environmental samples. By monitoring specific precursor-to-product ion transitions, known metabolites can be quantified with high sensitivity and selectivity. For the identification of unknown metabolites, high-resolution mass spectrometers, such as time-of-flight (TOF) and Orbitrap™ instruments, provide accurate mass measurements, which can be used to determine the elemental composition of the metabolite. Subsequent fragmentation analysis (MS/MS) provides structural information that aids in the elucidation of the metabolite's structure.

Impurity profiling is essential for controlling the quality of the industrial product. Impurities can arise from starting materials, side reactions during the manufacturing process, or degradation of the final product. Techniques such as GC-MS and LC-HRMS are employed to identify and quantify these impurities. The identification of unknown impurities often involves a combination of accurate mass measurement, fragmentation pattern analysis, and comparison with spectral libraries or reference standards.

Table 3: Common Analytical Techniques for Metabolite and Impurity Identification

| Analytical Technique | Application |

| LC-MS/MS | Targeted quantification and screening of known metabolites and impurities. |

| LC-HRMS (TOF, Orbitrap™) | Accurate mass measurement for elemental composition determination of unknown metabolites and impurities. |

| GC-MS | Analysis of volatile and semi-volatile impurities. |

Biochemical Interactions and Metabolic Pathways of Phosphoric Acid, C12 14 Alkyl Esters, Compounds with 2 Ethylhexylamine in Non Human Organisms

Enzymatic Biotransformation Mechanisms (e.g., Hydrolysis to Phosphate (B84403) and Alcohols)

The initial and most significant biotransformation step for the phosphoric acid ester component of this substance is expected to be enzymatic hydrolysis. This reaction is catalyzed by a broad range of esterase enzymes present in various tissues of non-human organisms. These enzymes cleave the ester bonds, resulting in the liberation of inorganic phosphate, the C12-14 alcohols, and the 2-ethylhexylamine (B116587) salt of the phosphate.

The hydrolysis of organophosphate esters is a well-established metabolic pathway in animals. Most phosphate insecticides, for instance, are rapidly decomposed and excreted, with hydrolysis being a key detoxification mechanism. While the specific enzymes responsible for the hydrolysis of this long-chain alkyl phosphate are not identified, carboxylesterases are known to be involved in the hydrolysis of a variety of ester-containing compounds.

The general reaction can be depicted as follows:

Phosphoric Acid, C12-14-Alkyl Ester + H₂O → C12-14 Alcohol + Phosphoric Acid

Following the initial hydrolysis of the ester, the resulting 2-ethylhexylamine salt of phosphoric acid would dissociate, releasing 2-ethylhexylamine for further metabolism.

Absorption and Excretion Kinetics in Non-Human Model Organisms

For the 2-ethylhexyl moiety, studies on compounds like ethylene (B1197577) glycol 2-ethylhexyl ether in rats and mice show good absorption following oral administration, with rapid and extensive excretion primarily via urine. nih.govresearchgate.netescholarship.org In these studies, the majority of the administered dose was eliminated within the first 24 to 48 hours. nih.govresearchgate.net This suggests that the 2-ethylhexyl component of the title compound, once liberated, would likely be well-absorbed and rapidly excreted.

Excretion of metabolites is anticipated to occur predominantly through the urine for water-soluble metabolites and via the feces for less-absorbed parent compounds or metabolites eliminated through biliary excretion. Studies on related compounds in rats have shown that the primary route of elimination for many xenobiotics is fecal excretion, accounting for a significant portion of the administered dose. cidara.com

Table 1: Predicted Absorption and Excretion Characteristics

| Component | Predicted Absorption | Primary Route of Excretion | Supporting Evidence |

|---|---|---|---|

| 2-Ethylhexylamine | Good oral absorption | Urine (as metabolites) | Studies on 2-ethylhexyl-containing compounds in rodents nih.govresearchgate.netescholarship.org |

| C12-14 Alkyl Chains | Variable, dependent on chain length and organism | Feces (unabsorbed), Urine (metabolites) | General principles of lipid absorption and metabolism nih.gov |

| Phosphate | Readily absorbed | Urine | Incorporation into endogenous phosphate pool |

Identification of Metabolites in Non-Human Biological Systems

Specific metabolites of Phosphoric Acid, C12-14-Alkyl Esters, Compounds with 2-Ethylhexylamine have not been identified. However, based on the known metabolic pathways of its components, a profile of likely metabolites can be predicted.

Metabolism of the C12-14 Alkyl Moiety: The C12-14 alcohols resulting from hydrolysis would likely undergo further oxidation. This can proceed through omega- and beta-oxidation pathways, common for long-chain fatty acids and alcohols, to yield shorter-chain carboxylic acids.

Metabolism of the 2-Ethylhexylamine Moiety: Following dissociation, 2-ethylhexylamine is expected to be metabolized. The metabolism of alkylamines can proceed through N-dealkylation and N-oxidation. More relevantly, studies on 2-ethylhexanol (which could be formed from 2-ethylhexylamine via deamination) in rats have identified several urinary metabolites, including 2-ethylhexanoic acid and further oxidized products such as 2-ethyl-5-hydroxyhexanoic acid and 2-ethyl-1,6-hexanedioic acid. These acidic metabolites are often conjugated with glucuronic acid before excretion.

A study on di(2-ethylhexyl) phthalate (B1215562) in rats and mice also provides insight into the metabolism of the 2-ethylhexyl group, indicating a complex pathway of oxidative metabolism. nih.gov

Table 2: Predicted Metabolites

| Original Component | Primary Metabolites | Secondary Metabolites |

|---|---|---|

| C12-14 Alkyl Ester | C12-14 Alcohols | C12-14 Carboxylic Acids and shorter-chain acids |

| 2-Ethylhexylamine | 2-Ethylhexanol (via deamination) | 2-Ethylhexanoic Acid, Hydroxylated and Dicarboxylic Acids, Glucuronide Conjugates |

| Phosphoric Acid | Inorganic Phosphate | Incorporated into endogenous phosphate pool |

Comparative Metabolic Studies Across Diverse Non-Human Species

There is a lack of comparative metabolic studies for this specific substance across different non-human species. However, general trends in xenobiotic metabolism can be considered. For instance, species differences in the metabolism of phthalate esters have been observed, which are attributed to variations in the kinetics of key metabolic enzymes. nih.gov

In aquatic organisms such as fish, organophosphate compounds are known to be metabolized, and the accumulation of their di-alkyl phosphate metabolites has been studied. researchgate.net The environmental fate of related long-chain alkylamines has been investigated, showing strong adsorption to soil and sediment, which would influence their bioavailability to different species. nih.gov

Comparative studies on androgen metabolism in invertebrates have revealed both conserved and divergent pathways compared to vertebrates, highlighting the importance of species-specific investigations. nih.gov Similarly, the dynamics of protein function can differ between vertebrates and invertebrates, which could translate to differences in enzyme-substrate interactions and metabolic rates. nih.gov Without direct comparative studies on Einecs 303-681-5, any extrapolation of metabolic pathways from one species to another should be approached with caution.

Regulatory and Environmental Assessment Frameworks for Phosphoric Acid, C12 14 Alkyl Esters, Compounds with 2 Ethylhexylamine

Global Chemical Inventory Listings and Identifiers

Accurate identification of a chemical substance is the foundation of its regulation. "Phosphoric acid, C12-14-alkyl esters, compounds with 2-ethylhexylamine" is cataloged in several key international chemical inventories, which facilitates its tracking and management.

The primary identifiers for this substance are:

EC / List no.: 303-681-5 europa.eu

CAS no.: 94201-90-8 europa.eu

These identifiers are crucial for referencing the substance in regulatory submissions, safety data sheets, and scientific literature. The EC number is assigned by the European Chemicals Agency (ECHA) and is used for regulatory purposes within the European Union. The CAS number is a unique numerical identifier assigned by the Chemical Abstracts Service (CAS), a division of the American Chemical Society, and is used globally.

Below is a table summarizing the key identifiers for this compound.

| Identifier Type | Identifier |

| EC / List Number | 303-681-5 europa.eu |

| CAS Number | 94201-90-8 europa.euchemicalbook.comchemicalbook.com |

| Molecular Formula | C16H38NO4P chemicalbook.comchemicalbook.com |

The substance is also listed on various national chemical inventories, indicating its commercial presence and the requirement for compliance with national regulations in those countries. For instance, its presence on the US TSCA (Toxic Substances Control Act) inventory necessitates adherence to US Environmental Protection Agency (EPA) regulations. epa.gov

REACH Regulation and Substance Evaluation Processes

The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation (EC) No 1907/2006 is a comprehensive piece of European Union legislation. tdma.infocancarb.comairbus.com It places the responsibility on industry to manage the risks that chemicals may pose to human health and the environment. tdma.info

Under REACH, companies that manufacture or import substances in quantities of one tonne or more per year are required to register them with the European Chemicals Agency (ECHA). tdma.info The registration dossier must contain detailed information about the substance's properties, uses, and safe handling.

For certain substances, REACH mandates a more in-depth Substance Evaluation process. This evaluation is conducted by ECHA and the Member State authorities to clarify any suspected risks to human health or the environment. If a risk is identified, measures can be taken to manage it, such as requiring further information from the registrant or proposing restrictions on the substance's use.

The evaluation process for a substance like "Phosphoric acid, C12-14-alkyl esters, compounds with 2-ethylhexylamine" would scrutinize the data provided in the registration dossier, particularly focusing on its hazard profile and exposure scenarios.

Persistence, Bioaccumulation, and Toxicity (PBT) / very Persistent, very Bioaccumulative (vPvB) Assessments

Substances that are persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) are of particular concern because they can remain in the environment for long periods, accumulate in organisms, and have harmful effects. chemsafetypro.com The REACH regulation includes specific criteria and processes for identifying these substances. reachonline.eu

The PBT/vPvB assessment is a critical component of the chemical safety assessment under REACH. reachonline.eu It aims to determine if a substance meets the criteria laid out in Annex XIII of the regulation. reachonline.eu

Methodology and Data Requirements for PBT/vPvB Assessment

The assessment of PBT/vPvB properties involves a comparison of available data against the criteria for persistence, bioaccumulation, and toxicity.

Persistence (P/vP): This is assessed by determining the substance's degradation half-life in various environmental compartments such as water, soil, and sediment. rivm.nl Tests for ready and inherent biodegradability are often used as a screening tool. chemsafetypro.com If a substance is not readily biodegradable, further simulation testing may be required to determine its persistence. chemsafetypro.com

Bioaccumulation (B/vB): The potential for a substance to accumulate in living organisms is typically assessed by its bioconcentration factor (BCF) in aquatic species. indianchemicalregulation.com The octanol-water partitioning coefficient (log Kow) is often used as a screening criterion, with higher values indicating a greater potential for bioaccumulation. chemsafetypro.com

Toxicity (T): The toxicity assessment considers long-term adverse effects on organisms. indianchemicalregulation.com This can include data from chronic toxicity studies with aquatic organisms. chemsafetypro.com

The table below outlines the general data requirements for a PBT/vPvB assessment.

| Assessment | Key Parameters |

| Persistence | Biodegradation (ready, inherent), degradation half-life in water, soil, and sediment. chemsafetypro.comrivm.nl |

| Bioaccumulation | Bioconcentration Factor (BCF), Octanol-water partition coefficient (log Kow). chemsafetypro.comindianchemicalregulation.com |

| Toxicity | Chronic aquatic toxicity (e.g., to fish, daphnia, algae). chemsafetypro.comindianchemicalregulation.com |

Quantitative Structure-Activity Relationship (QSAR) in PBT/vPvB Identification

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that can predict the properties of a chemical based on its molecular structure. europa.eu Under REACH, QSARs can be used to estimate data for PBT/vPvB assessments, particularly when experimental data is lacking. chemsafetypro.comeuropa.eu

International Guidelines for Hazard Evaluation of Substances

Beyond REACH, several international organizations have developed guidelines and frameworks for the hazard evaluation of chemical substances. These guidelines promote a harmonized approach to chemical safety assessment globally.

The Organisation for Economic Co-operation and Development (OECD) develops and publishes internationally agreed upon Test Guidelines for determining the safety of chemicals. pic.int These guidelines cover a wide range of endpoints, including physico-chemical properties, environmental fate, and ecotoxicity. Data generated using OECD Test Guidelines are generally accepted by regulatory authorities worldwide.

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for classifying chemicals according to their hazards and communicating this information through standardized labels and safety data sheets. unece.orggesamp.org This system is implemented in many countries and helps to ensure a consistent approach to hazard communication.

The World Health Organization (WHO) , through its International Programme on Chemical Safety (IPCS), develops guidance on risk assessment methodologies to promote scientifically sound evaluations of risks to human health and the environment. pic.int

These international frameworks provide a foundation for the regulatory assessment of "Phosphoric acid, C12-14-alkyl esters, compounds with 2-ethylhexylamine" and other chemical substances, ensuring a high level of protection for human health and the environment across different jurisdictions.

Q & A

Basic: What spectroscopic and chromatographic methods are most appropriate for characterizing EINECS 303-681-5 in academic research?

Answer:

For structural elucidation and purity assessment, researchers should prioritize:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm functional groups and molecular structure. Cross-reference peaks with databases like SciFinder or PubChem .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV-Vis detection to quantify purity. Validate methods using ICH guidelines (e.g., linearity, LOD/LOQ) .

- Mass Spectrometry (MS) : Combine with HPLC (LC-MS) for molecular weight confirmation and impurity profiling. Ensure ionization parameters (e.g., ESI vs. APCI) align with compound stability .

Basic: How should researchers design a reproducible synthesis protocol for this compound?

Answer:

- Stepwise Optimization : Begin with literature-based conditions (e.g., solvent, temperature), then systematically vary catalysts/reagents. Use Design of Experiments (DOE) to identify critical factors (e.g., reaction time, stoichiometry) .

- Documentation : Record raw data (e.g., yields, side products) in lab notebooks with timestamps. Include metadata (e.g., humidity, equipment calibration) to enhance reproducibility .

- Validation : Replicate synthesis ≥3 times under identical conditions. Compare NMR spectra and melting points with published data to confirm consistency .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

Answer:

- Controlled Replication : Reproduce conflicting studies with standardized protocols. For solubility discrepancies, test under inert atmospheres to rule out oxidation/hydrolysis .

- Advanced Characterization : Apply dynamic light scattering (DLS) for particle size analysis or differential scanning calorimetry (DSC) to study polymorphic forms that may affect stability .

Advanced: What statistical approaches are recommended for analyzing dose-response or toxicity data involving this compound?

Answer:

- Non-linear Regression : Fit data to Hill or Log-Logistic models using software like GraphPad Prism. Report IC/EC values with 95% confidence intervals .

- Handling Outliers : Apply Grubbs’ test or Dixon’s Q-test to identify outliers. Justify exclusion criteria in supplementary materials .

- Multivariate Analysis : Use PCA or PLS to correlate structural features (e.g., substituents) with bioactivity, ensuring alignment with OECD guidelines for QSAR studies .

Advanced: How can researchers ensure ethical and reliable data collection when studying this compound in biological systems?

Answer:

- Ethical Compliance : Adhere to institutional animal/human ethics protocols (e.g., 3Rs principles for animal studies). Document informed consent for human cell line usage .

- Blinding & Randomization : Assign treatment groups randomly and blind analysts to sample identities during data collection to reduce bias .

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., ELISA and Western blot for protein expression) and share raw data via repositories like Figshare .

Basic: What frameworks (e.g., PICOT, FINER) are suitable for formulating hypothesis-driven research questions about this compound?

Answer:

- PICOT Framework : Define P opulation (e.g., cell lines), I ntervention (dose/concentration), C omparison (control groups), O utcome (e.g., apoptosis rate), and T imeframe (exposure duration) .

- FINER Criteria : Ensure questions are F easible (resource-appropriate), I nteresting (novel mechanism), N ovel (understudied application), E thical, and R elevant (therapeutic/industrial potential) .

Advanced: What strategies mitigate confounding variables in environmental fate studies of this compound?

Answer:

- Environmental Controls : Monitor temperature, UV exposure, and microbial activity in degradation studies. Use sterile controls to isolate abiotic vs. biotic pathways .

- Isotopic Labeling : Synthesize C-labeled analogs to track degradation products via scintillation counting or autoradiography .

- Multivariate Regression : Adjust for covariates (e.g., soil organic matter) in statistical models to isolate the compound’s contribution to observed effects .

Basic: How should researchers document methodologies for peer review when publishing studies on this compound?

Answer:

- Detailed Protocols : Provide step-by-step procedures in supplementary materials, including instrument settings (e.g., GC-MS column type) and software versions .

- Raw Data Accessibility : Deposit spectra, chromatograms, and statistical outputs in open-access repositories (e.g., Zenodo) with DOIs for independent verification .

- Conflict Disclosures : Declare funding sources and potential conflicts (e.g., industry partnerships) in the acknowledgments section .

Advanced: How can meta-analysis improve the interpretation of fragmented toxicity data for this compound?

Answer:

- Data Harmonization : Convert disparate metrics (e.g., LD, NOAEL) into standardized effect sizes using inverse-variance weighting .

- Bias Assessment : Apply funnel plots or Egger’s regression to detect publication bias. Include gray literature (e.g., theses, preprints) to reduce exclusion bias .

- Subgroup Analysis : Stratify data by study type (in vitro vs. in vivo) or exposure route (oral vs. dermal) to identify context-dependent effects .

Advanced: What computational tools are recommended for predicting the reactivity or metabolic pathways of this compound?

Answer:

- Quantum Chemistry : Use Gaussian or ORCA for DFT calculations to predict reaction intermediates or transition states .

- Metabolism Prediction : Apply software like ADMET Predictor or SwissADME to simulate Phase I/II metabolism. Validate with in vitro hepatocyte assays .

- Machine Learning : Train models on ChEMBL data to forecast bioactivity or toxicity endpoints, ensuring transparency via SHAP value interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.